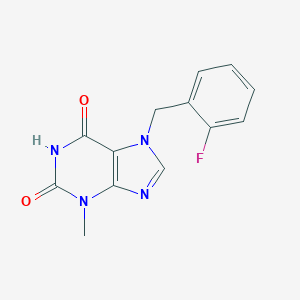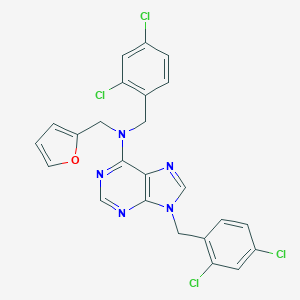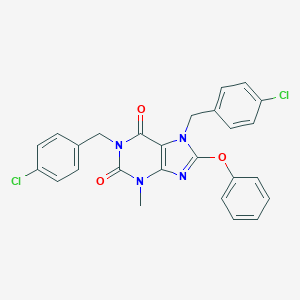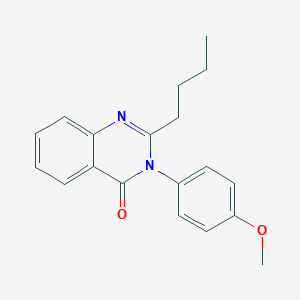
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in various preclinical studies. COTI-2 is a potent anticancer agent that targets mutant p53, a common oncogenic driver in many cancers.
作用機序
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one binds to mutant p53 and induces a conformational change that restores the wild-type structure and function of p53. This leads to the activation of downstream pathways involved in cell cycle arrest, apoptosis, and DNA repair. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one also inhibits the binding of mutant p53 to other proteins, such as MDM2 and MDMX, which are negative regulators of p53.
Biochemical and Physiological Effects
In preclinical studies, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest, apoptosis, and senescence in mutant p53-expressing cancer cells. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its specificity for mutant p53-expressing cancer cells, which makes it a promising candidate for targeted therapy. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its poor solubility, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the development of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a potential anticancer agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. In addition, the combination of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one with other anticancer agents may enhance its efficacy and reduce the risk of resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in cancer patients.
合成法
The synthesis of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(5-chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. The compound is then purified using column chromatography to obtain a white crystalline solid with a melting point of 218-220°C.
科学的研究の応用
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical models of various cancers, including breast, ovarian, lung, pancreatic, and colon cancer. In these studies, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has shown potent anticancer activity against mutant p53-expressing cancer cells. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
InChIキー |
IGECWPMTYIXKHI-POHAHGRESA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N=C(S2)N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)



![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)

![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)